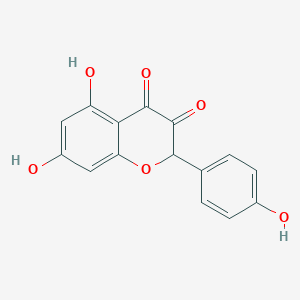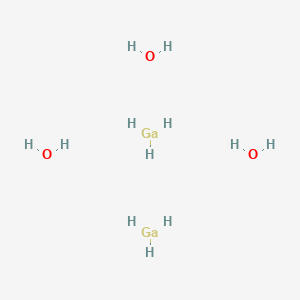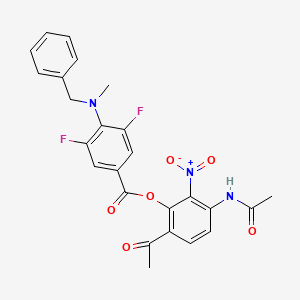
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetamido, acetyl, nitro, benzyl, methylamino, and difluorobenzoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate typically involves multiple steps, each requiring specific reagents and conditions:
Acetylation: The acetyl groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetamido group can be formed through an amidation reaction, where an amine reacts with an acyl chloride.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of alcohols from acetyl groups.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of advanced polymers or coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(methylamino)benzoate
Comparison
Compared to similar compounds, 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is unique due to the presence of both benzyl and methyl groups on the amino moiety, as well as the difluorobenzoate group. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
Propiedades
Fórmula molecular |
C25H21F2N3O6 |
|---|---|
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
(3-acetamido-6-acetyl-2-nitrophenyl) 4-[benzyl(methyl)amino]-3,5-difluorobenzoate |
InChI |
InChI=1S/C25H21F2N3O6/c1-14(31)18-9-10-21(28-15(2)32)23(30(34)35)24(18)36-25(33)17-11-19(26)22(20(27)12-17)29(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,28,32) |
Clave InChI |
CPELRHANEAJYQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC(=O)C2=CC(=C(C(=C2)F)N(C)CC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


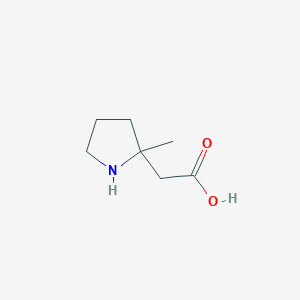

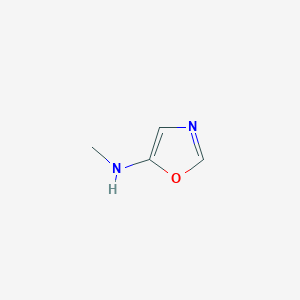
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
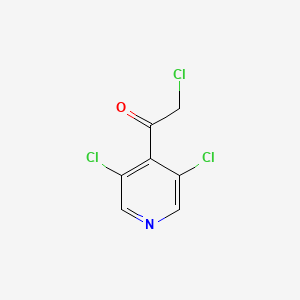


![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
